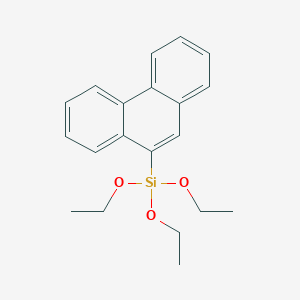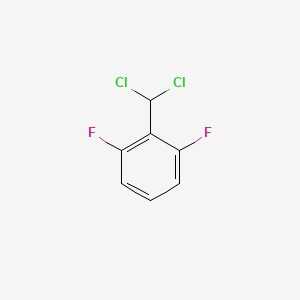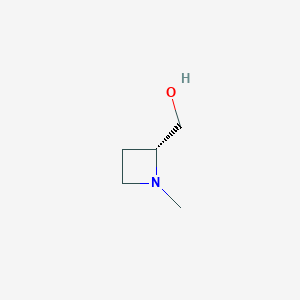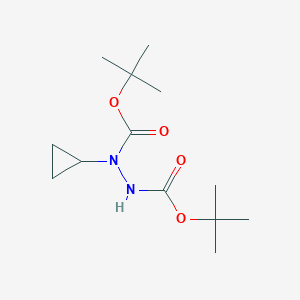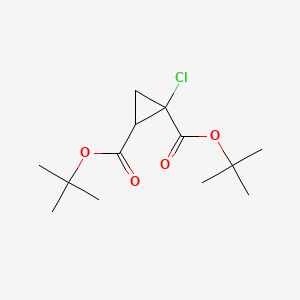
Benzyl-PEG10-alcohol
概要
説明
Benzyl-PEG10-alcohol is a PEG-based PROTAC linker . It is a type of polyethylene glycol (PEG) molecule that contains a benzyl functional group and a polyethylene glycol chain (PEG10) ending in a hydroxyl group (alcohol) .
Molecular Structure Analysis
Benzyl-PEG10-alcohol has a molecular weight of 548.67 and a chemical formula of C27H48O11 . It contains a benzyl functional group, a polyethylene glycol chain (PEG10), and ends with a hydroxyl group (alcohol).Chemical Reactions Analysis
The oxidation of benzyl alcohol to benzaldehyde has been studied extensively. This process involves the selective oxidation of alcohols by the electrocatalytic reduction of peroxydisulfate . Another study discusses the hydrogenation of benzaldehyde to benzyl alcohol via the Cannizzaro mechanism .Physical And Chemical Properties Analysis
Benzyl-PEG10-alcohol has a molecular weight of 548.7 g/mol. Further physical and chemical properties specific to Benzyl-PEG10-alcohol were not found in the search results.科学的研究の応用
Improved Stability and Activity in Pharmaceutical Formulations
- Prevention of Aggregation in Protein Formulations : The addition of benzyl alcohol to reconstitution buffers can promote undesirable protein aggregation in multidose formulations. A study by Rodríguez-Martínez et al. (2011) explored the efficiency of PEGylation, specifically the attachment of polyethylene glycol (PEG), in preventing benzyl alcohol-induced aggregation of α-chymotrypsinogen A, a model protein. This approach significantly mitigated aggregation, highlighting the protective role of PEGylation against preservative-induced protein destabilization (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2011).
Catalytic Processes and Chemical Synthesis
Catalytic Aerobic Oxidation : Palladium pincer complexes were identified as exceptionally active catalysts for the aerobic oxidation of secondary benzyl alcohols in sustainable media such as PEG-400. This process achieved unprecedented turnover number (TON) and turnover frequency (TOF) values, underlining the efficiency of these catalysts in sustainable reaction media and showcasing a novel application of PEG in catalysis (Urgoitia, SanMartin, Herrero, & Domínguez, 2011).
Selective Oxidation of Alcohols : A study on bimetallic Au/Pd nanoparticles revealed their effectiveness in catalyzing the oxidation of alcohols within a polyethylene glycol (PEG)/CO2 biphasic system. This method demonstrated the potential of using PEG as a component in catalytic systems for the clean and efficient oxidation of alcohols, including benzyl alcohol, under environmentally friendly conditions (He et al., 2010).
Novel Drug Delivery Systems
- PEGylated Graphene Oxide for Drug Delivery : Research by Chai et al. (2019) explored the use of PEGylated graphene oxide (GO) as a platform for drug delivery. By attaching 6-armed polyethylene glycol (PEG) to GO sheets, they enhanced its water solubility and biocompatibility, creating an effective carrier for hydrophobic chemotherapy drugs. This study showcases the innovative application of Benzyl-PEG10-alcohol derivatives in biomedicine, specifically in enhancing the delivery of therapeutic agents (Chai et al., 2019).
作用機序
Target of Action
Benzyl-PEG10-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Benzyl-PEG10-alcohol are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the protein’s destruction .
Biochemical Pathways
The primary biochemical pathway involved in the action of Benzyl-PEG10-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By acting as a linker in PROTACs, Benzyl-PEG10-alcohol enables the selective degradation of specific proteins, thereby influencing the balance of proteins within the cell .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs in which it is used .
Result of Action
The primary result of the action of Benzyl-PEG10-alcohol is the degradation of the target protein . This can have a wide range of effects at the molecular and cellular levels, depending on the function of the protein being targeted. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease .
Action Environment
The action of Benzyl-PEG10-alcohol, like that of all biochemical compounds, can be influenced by a variety of environmental factors. These may include the pH and temperature of the cellular environment, the presence of other compounds that can interact with Benzyl-PEG10-alcohol or the PROTAC in which it is used, and the overall state of the cell
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOUPLWGFLDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732310 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
CAS RN |
908258-44-6 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
